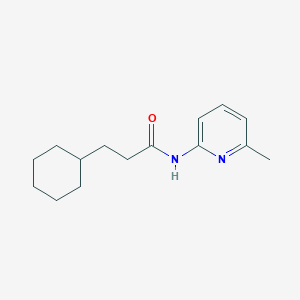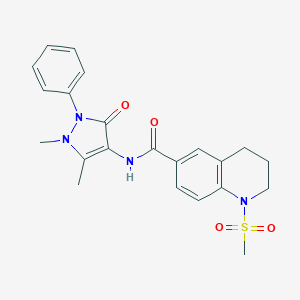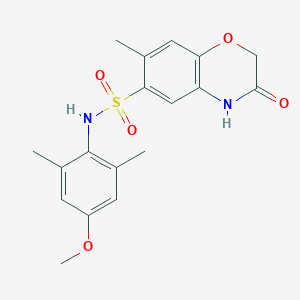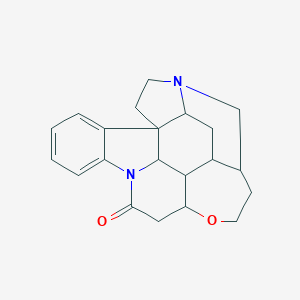
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
科学研究应用
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the NMDA receptor and its role in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain, and neurodegenerative diseases. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been used to investigate the effects of NMDA receptor antagonists on behavior and cognition in animal models.
作用机制
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the release of neurotransmitters, such as glutamate and dopamine, and affect the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NMDA receptor. It is also easily synthesized and can be obtained in high purity. However, 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide has some limitations, such as its short half-life and poor solubility, which can affect its pharmacokinetics and bioavailability in vivo.
未来方向
There are several future directions for research on 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and its potential applications in scientific research. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide. Another area of research is the investigation of the therapeutic potential of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide and other NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Moreover, the use of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide as a tool compound to study the NMDA receptor and its role in synaptic plasticity, learning, and memory can provide valuable insights into the underlying mechanisms of these processes and help develop new therapeutic strategies.
合成方法
The synthesis of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexylamine and 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide with high purity and can be easily scaled up for large-scale production.
属性
产品名称 |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC 名称 |
3-cyclohexyl-N-(6-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-14(16-12)17-15(18)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,16,17,18) |
InChI 键 |
ZBMINCNWAAAJMJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)


